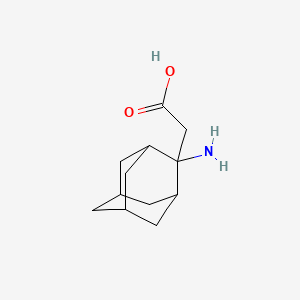

(2-Amino-2-adamantyl)acetic acid

Vue d'ensemble

Description

“(2-Amino-2-adamantyl)acetic acid” is a derivative of adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as “(2-Amino-2-adamantyl)acetic acid”, involves various methods. These derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique due to their cage-like structure . Quantum-chemical calculations have been used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .Chemical Reactions Analysis

Adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are unique due to their cage-like structure . The adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties .Applications De Recherche Scientifique

Synthesis of Functional Adamantane Derivatives

(2-Amino-2-adamantyl)acetic acid serves as a precursor for synthesizing various functional adamantane derivatives. These derivatives are valuable in the development of monomers, thermally stable materials, and high-energy fuels and oils. The compound’s reactivity allows for extensive opportunities in creating novel materials with enhanced properties .

Drug Delivery Systems

The adamantane moiety, to which (2-Amino-2-adamantyl)acetic acid belongs, is widely applied in the design of new drug delivery systems. Its incorporation into liposomes, cyclodextrins, and dendrimers can improve drug solubility, stability, and targeting, leading to more effective therapies .

Surface Recognition Studies

(2-Amino-2-adamantyl)acetic acid can be used in surface recognition studies due to the unique properties of adamantane. This application is crucial in the development of sensors and diagnostic tools that can detect specific molecules or changes in the environment .

Nanotechnology

The compound’s structure allows for its use in nanotechnology, particularly in the synthesis of vinyl-disubstituted adamantanes. These can function as nanowires, linking semiconductor contact surfaces, which is essential for the advancement of electronic devices .

Quantum-Chemical Calculations

Researchers utilize (2-Amino-2-adamantyl)acetic acid in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This research aids in understanding the mechanisms behind their chemical and catalytic transformations .

Biomedical Applications

The adamantane structure is a key component in the synthesis of bioactive compounds(2-Amino-2-adamantyl)acetic acid, through its adamantane core, can be used to create pharmaceuticals that have improved pharmacological properties, such as increased lipophilicity and better interaction with biological targets .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Propriétés

IUPAC Name |

2-(2-amino-2-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWMKAWURROZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

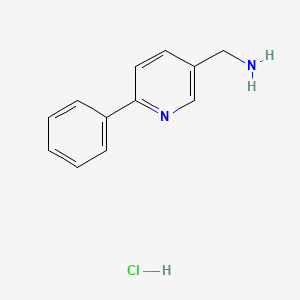

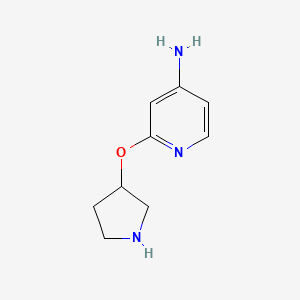

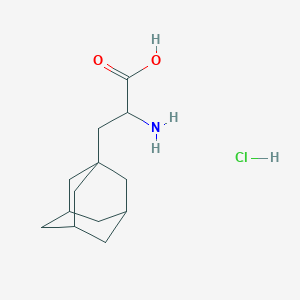

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)

![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)

![6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B1458676.png)

![3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458677.png)